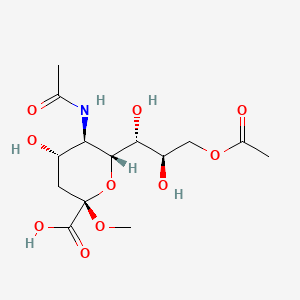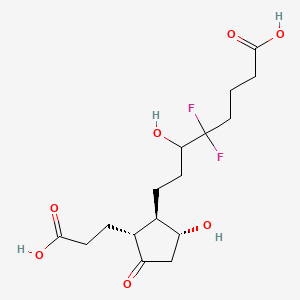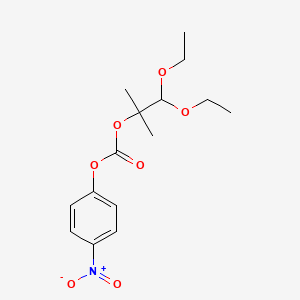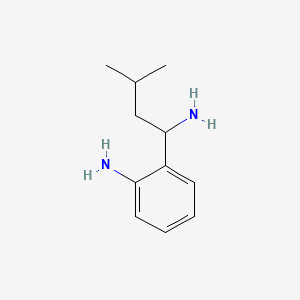
2-(1-Amino-3-methylbutyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Amino-3-methylbutyl)aniline” is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.27 . It is used in various applications in scientific research.
Molecular Structure Analysis
The molecular structure of “2-(1-Amino-3-methylbutyl)aniline” consists of an aniline group attached to a benzene ring .
Chemical Reactions Analysis
Aniline derivatives, including “2-(1-Amino-3-methylbutyl)aniline”, can undergo various chemical reactions. For example, they can be polymerized to form new polyaniline (PANI) derivatives . These polymers can exhibit properties such as redox activity, acid-base properties, electronic and ionic conductivity, and high general stability and thermal stability .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
2-(1-Amino-3-methylbutyl)aniline: is utilized in the synthesis of new polyaniline (PANI) derivatives. These derivatives exhibit unique properties such as solubility in organic solvents, which is beneficial for creating films with specific electrical properties . The modified aniline monomers allow researchers to study the impact of substituents on the polymer’s characteristics, leading to advancements in materials science.
Sensor Technology
The synthesized PANI derivatives from 2-(1-Amino-3-methylbutyl)aniline show high sensitivity to moisture and ammonia, making them suitable for use in designing chemical sensors . This application is significant in environmental monitoring and industrial process control.
Medicinal Chemistry
In the pharmaceutical field, derivatives of 2-(1-Amino-3-methylbutyl)aniline are explored for their potential as dual inhibitors of Mer and c-Met kinases. These enzymes are overexpressed in various tumors, making them ideal targets for anticancer drug development .
Glucose Sensing
The compound’s derivatives are being researched for their application in glucose sensing. This is particularly relevant for diabetes management, where accurate and non-invasive glucose monitoring is crucial .
Electronics
In the electronics industry, the electrical properties of polymers derived from 2-(1-Amino-3-methylbutyl)aniline are of interest. These properties can be harnessed to develop energy-saving devices, antistatic coatings, and components for electromagnetic radiation screening .
Cancer Treatment
Research is ongoing to evaluate the efficacy of 2-(1-Amino-3-methylbutyl)aniline derivatives in cancer treatment. The focus is on the synthesis of compounds that can inhibit the growth of cancer cells and potentially offer new therapeutic options .
Environmental and Biomedical Applications
The compound’s derivatives are also being studied for their role in environmental and biomedical applications, particularly in the development of molecularly imprinted polymers (MIPs). These polymers can selectively capture chemical species from complex mixtures, which is valuable for sensing platforms .
Advanced Material Development
Finally, 2-(1-Amino-3-methylbutyl)aniline is instrumental in the development of advanced materials with tailored properties. This includes creating polymers with specific morphologies and functionalities for various industrial applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-amino-3-methylbutyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11H,7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYJLRMNAPWVII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747009 |
Source


|
| Record name | 2-(1-Amino-3-methylbutyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54393-21-4 |
Source


|
| Record name | 2-(1-Amino-3-methylbutyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B587502.png)

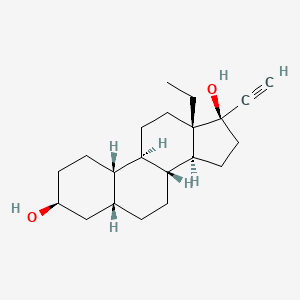

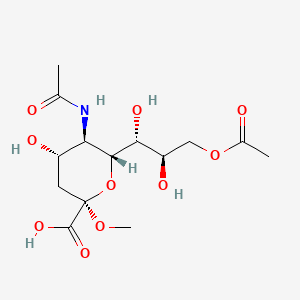
![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)
